

In-Depth Technical Guide: 1-Phenylazetidin-3-ol

Stability and Reactivity

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Compound of Interest

Compound Name: **1-Phenylazetidin-3-ol**

Cat. No.: **B1322399**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutics. Its strained four-membered ring imparts unique conformational rigidity and reactivity, making it an attractive scaffold for drug design. However, this inherent ring strain also presents challenges in terms of chemical stability. This technical guide provides a comprehensive overview of the stability and reactivity profile of **1-Phenylazetidin-3-ol**, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in the effective handling, derivatization, and application of this versatile molecule in drug discovery and development programs.

Chemical and Physical Properties

1-Phenylazetidin-3-ol is a white to off-white solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
CAS Number	857280-53-6	[1]
Appearance	White to off-white solid	
Storage Temperature	2-8 °C in a well-closed container	[2]

Spectroscopic Data:

While specific, publicly available, peer-reviewed spectra for the parent **1-Phenylazetidin-3-ol** are limited, characteristic spectroscopic features can be inferred from closely related analogs and general principles of NMR and mass spectrometry.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the azetidine ring will appear in the aliphatic region, with the proton on the carbon bearing the hydroxyl group (CH-OH) being the most downfield of the ring protons.
- ¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl ring and the three carbons of the azetidine ring. The carbon attached to the hydroxyl group will be in the range of δ 60-70 ppm.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the azetidine ring and loss of the hydroxyl group.

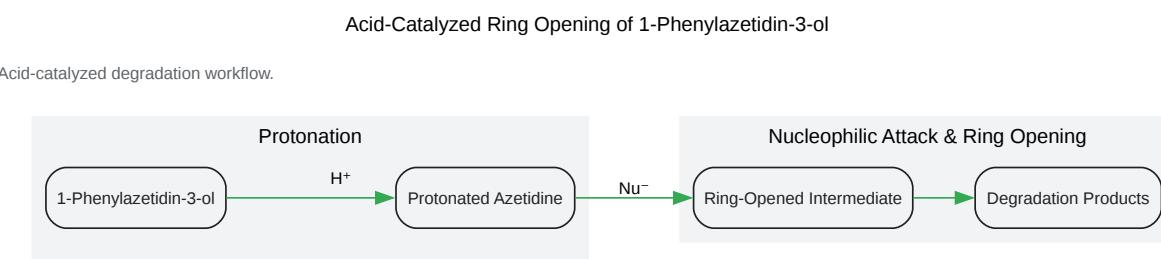
Stability Profile

The stability of **1-Phenylazetidin-3-ol** is a critical consideration for its synthesis, storage, and application in drug development. The strained four-membered azetidine ring is susceptible to degradation under certain conditions.

pH-Dependent Stability

N-aryl azetidines are known to undergo acid-mediated intramolecular ring-opening decomposition. This process is initiated by the protonation of the azetidine nitrogen, which facilitates nucleophilic attack by a pendant group or solvent.

Degradation Pathway under Acidic Conditions:



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Caption: Acid-catalyzed degradation workflow.

Studies on analogous N-substituted azetidines have shown that the rate of decomposition is highly dependent on pH, with significantly faster degradation observed at lower pH values. For instance, a related N-aryl azetidine derivative exhibited a half-life of only 0.5 hours at pH 1.8, while it remained stable at pH 7.0.[3]

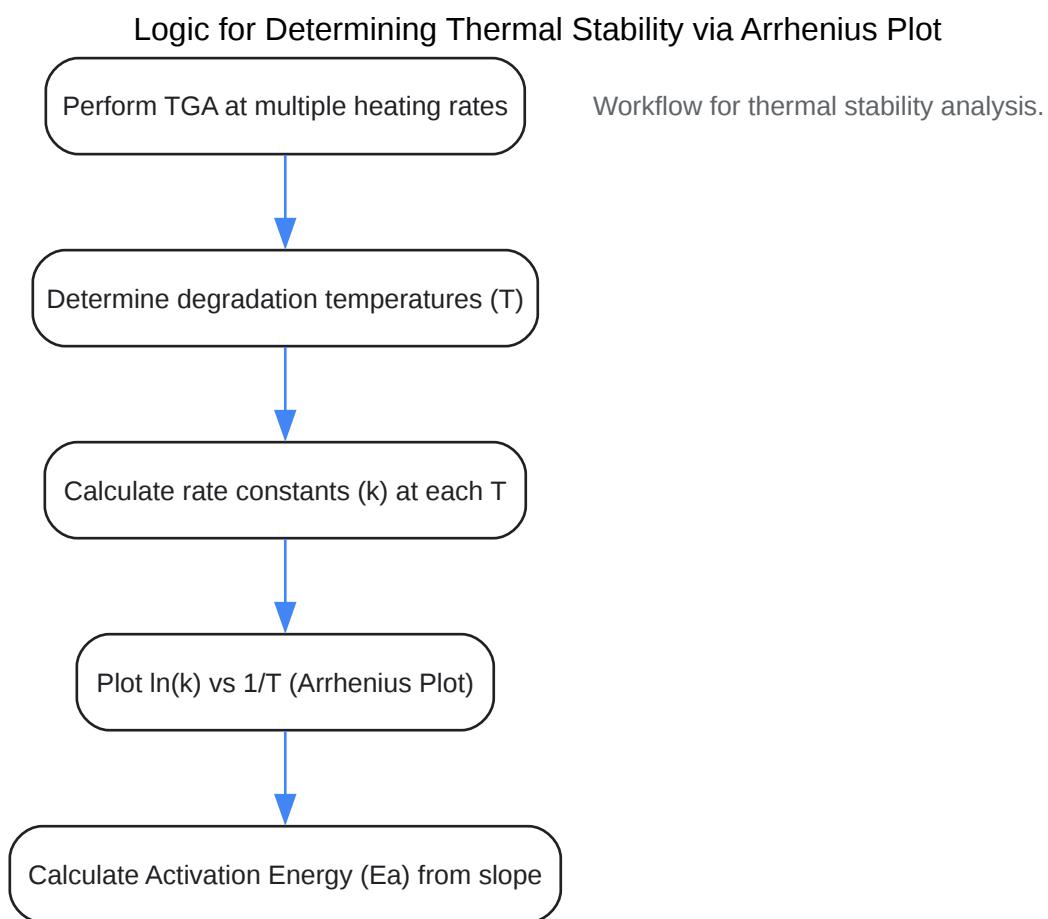
Quantitative Stability Data (Analogous N-Aryl Azetidine):[3]

pH	Half-life ($T_{1/2}$)
1.8	0.5 hours
2.7	1.2 hours
7.0	Stable (>24 hours)

Thermal Stability

The thermal stability of **1-Phenylazetidin-3-ol** is an important parameter for handling and formulation processes. While specific data for this compound is not readily available, thermal degradation of heterocyclic compounds can be evaluated using techniques like thermogravimetric analysis (TGA). The degradation kinetics can be modeled using the Arrhenius equation to determine the activation energy for decomposition.

Arrhenius Plot Logic:



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Caption: Workflow for thermal stability analysis.

Oxidative Stability

The susceptibility of **1-Phenylazetidin-3-ol** to oxidation is another key stability parameter. The nitrogen and the hydroxyl group can be potential sites for oxidation. Oxidative degradation can be assessed by exposing the compound to oxidizing agents like hydrogen peroxide.

Reactivity Profile

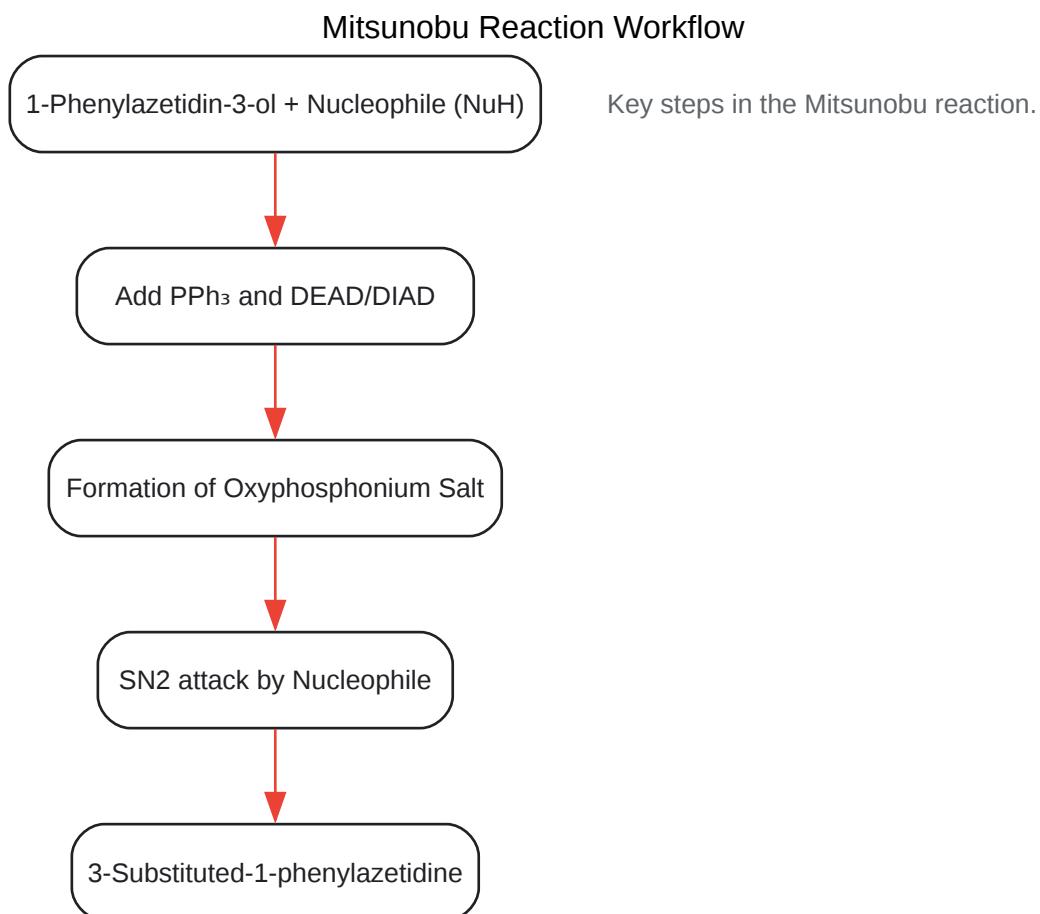
The reactivity of **1-Phenylazetidin-3-ol** is primarily governed by the nucleophilicity of the azetidine nitrogen and the hydroxyl group, as well as the electrophilicity of the ring carbons due to ring strain.

Reactions at the Hydroxyl Group

The 3-hydroxyl group can undergo typical alcohol reactions such as acylation and alkylation.

- Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. This reaction is useful for introducing various functional groups and for prodrug strategies.
- Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including carboxylic acids, phenols, and imides, with inversion of configuration.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

General Mitsunobu Reaction Workflow:



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Caption: Key steps in the Mitsunobu reaction.

Reactions Involving the Azetidine Ring

The strained azetidine ring can undergo ring-opening reactions under certain conditions, particularly with strong electrophiles.

- Ring Opening: As discussed in the stability section, strong acids can catalyze the opening of the azetidine ring. This reactivity can be exploited synthetically to generate functionalized acyclic amines.

Role in Drug Discovery and Signaling Pathways

The azetidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to impart favorable physicochemical properties and to orient substituents in a well-

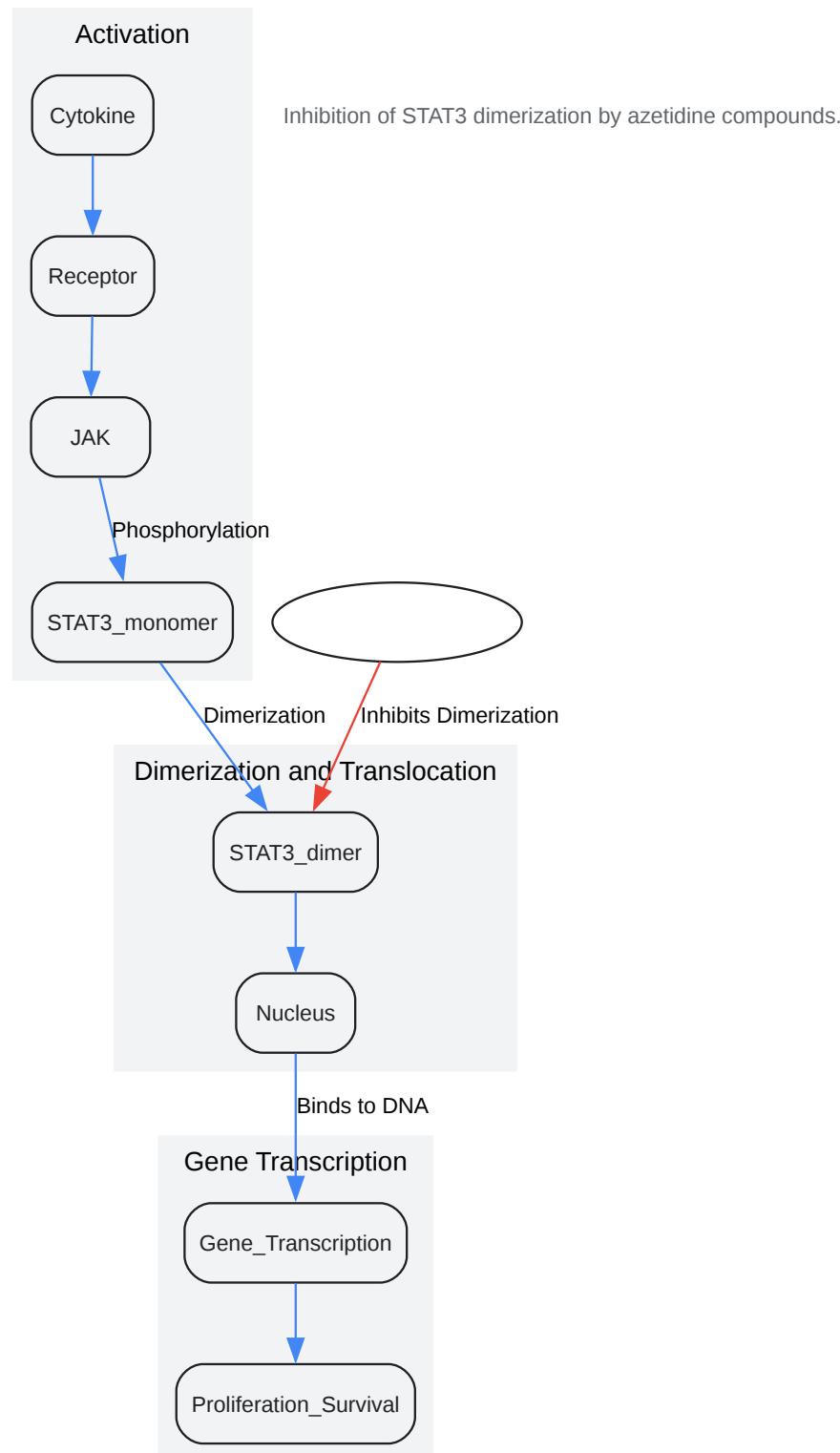
defined three-dimensional space.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Inhibition of the STAT3 Signaling Pathway

Several studies have highlighted the potential of azetidine-containing compounds as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Persistent activation of STAT3 is implicated in the development and progression of various cancers.

Simplified STAT3 Signaling Pathway and Inhibition:

STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives

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Caption: Inhibition of STAT3 dimerization by azetidine compounds.

Azetidine-based inhibitors have been shown to covalently bind to cysteine residues in the STAT3 protein, thereby preventing its dimerization and subsequent downstream signaling.[\[8\]](#) [\[10\]](#) This mechanism of action makes **1-Phenylazetidin-3-ol** and its derivatives promising scaffolds for the development of novel anticancer agents.

Inhibitory Activity of Azetidine-Based STAT3 Inhibitors:[\[8\]](#)[\[9\]](#)

Compound Type	Target	IC ₅₀
Azetidine amides	STAT3	0.34 - 0.55 μM
Azetidine-based compounds	STAT3	0.38 - 0.98 μM

Experimental Protocols

General Protocol for Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of **1-Phenylazetidin-3-ol**.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of **1-Phenylazetidin-3-ol**.
- Forced Degradation: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic stress conditions. The HPLC method should be able to resolve the parent compound from all degradation products.

General Protocol for Acylation of 1-Phenylazetidin-3-ol

- Dissolve **1-Phenylazetidin-3-ol** (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
- Add a base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).
- Cool the mixture to 0 °C.
- Slowly add the acyl chloride or anhydride (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
- Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
- Purify the product by column chromatography.

General Protocol for Mitsunobu Reaction of **1-Phenylazetidin-3-ol**

- Dissolve **1-Phenylazetidin-3-ol** (1 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, dioxane).
- Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen, argon).
- Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for several hours until completion.
- Quench the reaction and remove the solvent under reduced pressure.
- Purify the product by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

1-Phenylazetidin-3-ol is a valuable building block in drug discovery, offering a rigid scaffold for the design of potent and selective inhibitors, particularly for targets such as STAT3. A thorough understanding of its stability and reactivity is paramount for its successful application. The compound is susceptible to acid-catalyzed degradation, and its hydroxyl group and azetidine ring provide versatile handles for chemical modification. The experimental protocols and data presented in this guide offer a foundational understanding for researchers working with this important heterocyclic compound, enabling more efficient and effective drug development efforts.

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